4-Amino-3,5-dichloropyridine - 22889-78-7

4-Amino-3,5-dichloropyridine

Catalog Number: EVT-303801
CAS Number: 22889-78-7
Molecular Formula: C5H4Cl2N2
Molecular Weight: 163 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Amino-3,5-dichloropyridine (also known as 3,5-Dichloropyridin-4-amine or 3,5-dichloro-4-aminopyridine) is a substituted pyridine derivative. It serves as a key building block in organic synthesis, particularly in the pharmaceutical industry, due to its versatile reactivity. [, , , ] This analysis will focus on its role in chemical research and exclude any information related to drug use, dosage, or side effects.

Synthesis Analysis
  • Roflumilast Degradation: One method involves the degradation of the phosphodiesterase-4 inhibitor Roflumilast under specific conditions. This degradation pathway can yield 4-amino-3,5-dichloropyridine as a byproduct. []
  • From 3,5-dichloropyridin-4-amine: A recent study focused on synthesizing novel Schiff bases utilized commercially available 3,5-dichloropyridin-4-amine as the starting material. [] This suggests the compound can be purchased from chemical suppliers and used directly in further synthesis.
  • Other Synthetic Routes: While specific details are limited in the provided abstracts, several papers mention alternative synthetic routes for 4-amino-3,5-dichloropyridine. [, , ] These routes likely involve multistep reactions utilizing different starting materials and reagents. Further research is needed to explore these synthetic pathways in detail.
Molecular Structure Analysis
  • Schiff Base Formation: 4-Amino-3,5-dichloropyridine readily undergoes condensation reactions with aldehydes to form Schiff base derivatives. This reaction is often carried out in ethanol with a 1:1 molar ratio of the reactants. [, ]
  • Acylation Reactions: As a primary amine, 4-amino-3,5-dichloropyridine can participate in acylation reactions with activated carboxylic acid derivatives, such as acyl chlorides or mixed anhydrides, to form amides. [, , , ] This reaction is crucial in the synthesis of Roflumilast and its analogues.
  • Maillard Reaction: Studies have shown that the primary amino group of 4-amino-3,5-dichloropyridine can react with lactose monohydrate via a Maillard reaction under specific conditions. [] This reaction forms a lactose adduct, which is considered an impurity in pharmaceutical formulations.
Physical and Chemical Properties Analysis
  • Solubility: It is soluble in organic solvents like methanol, ethanol, tetrahydrofuran, and dimethylformamide. [, , , , ]
  • Reactivity: Its reactivity stems from the presence of the amino group and the electron-withdrawing chlorine atoms on the pyridine ring. []
  • Stability: It can degrade under certain conditions, such as in the presence of lactose monohydrate, leading to the formation of unwanted byproducts. []
Applications
  • Pharmaceutical Intermediate: 4-Amino-3,5-dichloropyridine is primarily utilized as a crucial building block in the synthesis of pharmaceuticals, most notably Roflumilast. [, , , , , , , , , , , ]
  • Synthesis of Analogues: Researchers have explored using 4-amino-3,5-dichloropyridine to synthesize novel Roflumilast analogues with potentially improved pharmacological profiles. []

Roflumilast

Compound Description: Roflumilast (also known as Daxas, Daliresp, or ArmonAir) functions as a selective inhibitor of phosphodiesterase-4 (PDE-4). This drug is primarily used for managing severe chronic obstructive pulmonary disease (COPD) associated with chronic bronchitis.

Relevance: Roflumilast is a key derivative of 4-Amino-3,5-dichloropyridine. Its synthesis often involves the reaction of 4-Amino-3,5-dichloropyridine with an activated derivative of 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid. Furthermore, 4-Amino-3,5-dichloropyridine can be a metabolite and degradation product of Roflumilast.

3-Cyclopropylmethoxy-4-difluoromethoxybenzoic acid

Compound Description: This compound serves as a crucial precursor in synthesizing Roflumilast.

Relevance: This compound's activated derivative reacts with 4-Amino-3,5-dichloropyridine to yield Roflumilast.

N-(3,5-Dichloropyridin-4-yl)-4-(difluoromethoxy)-3-hydroxybenzamide

Compound Description: This compound is a degradation product observed during the degradation studies of Roflumilast.

3-(Cyclopropylmethoxy)-N-(3,5-dichloro-1-oxidopyridin-4-yl)-4-(difluoromethoxy)benzamide

Compound Description: This compound is identified as an oxidative degradation product of Roflumilast.

3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide

Compound Description: This compound is identified as an impurity found in crude Roflumilast.

(E)-N-phenyl-3,5-dichloropyridin-4-amine and its derivatives

Compound Description: These compounds are a series of Schiff bases synthesized using 3,5-dichloropyridin-4-amine as a starting material.

N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide

Compound Description: While this specific compound is not extensively discussed, its quantitation in rat and mouse plasma alongside 4-Amino-3,5-dichloropyridine suggests its possible relevance in pharmacological studies.

DP-1 Lactose Adduct (DPLA)

Compound Description: DPLA forms through the Maillard reaction between the primary amino group of 4-Amino-3,5-dichloropyridine (referred to as DP-1 in this context) and lactose monohydrate. This reaction typically occurs under specific conditions, such as elevated temperature and humidity.

Properties

CAS Number

22889-78-7

Product Name

4-Amino-3,5-dichloropyridine

IUPAC Name

3,5-dichloropyridin-4-amine

Molecular Formula

C5H4Cl2N2

Molecular Weight

163 g/mol

InChI

InChI=1S/C5H4Cl2N2/c6-3-1-9-2-4(7)5(3)8/h1-2H,(H2,8,9)

InChI Key

ISIQAMHROGZHOV-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C=N1)Cl)N)Cl

Synonyms

4-ADCP
4-amino-3,5-dichloropyridine

Canonical SMILES

C1=C(C(=C(C=N1)Cl)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.